Phenyl 2,6-dichlorobenzoate

Antimycobacterial prodrugs Tuberculosis Ester bioactivation

Phenyl 2,6-dichlorobenzoate (CAS 71849-98-4) is a halogenated benzoate ester (C₁₃H₈Cl₂O₂, MW 267.11 g/mol) in which the carboxyl group of 2,6-dichlorobenzoic acid is esterified with phenol. The compound belongs to the broader family of chlorinated aromatic esters that have been systematically investigated as antimycobacterial prodrug candidates.

Molecular Formula C13H8Cl2O2
Molecular Weight 267.10 g/mol
CAS No. 71849-98-4
Cat. No. B12655864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2,6-dichlorobenzoate
CAS71849-98-4
Molecular FormulaC13H8Cl2O2
Molecular Weight267.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C13H8Cl2O2/c14-10-7-4-8-11(15)12(10)13(16)17-9-5-2-1-3-6-9/h1-8H
InChIKeyZNPIVESKOKHXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 2,6-Dichlorobenzoate (CAS 71849-98-4): Chemical Identity, Class, and Procurement-Relevant Physicochemical Profile


Phenyl 2,6-dichlorobenzoate (CAS 71849-98-4) is a halogenated benzoate ester (C₁₃H₈Cl₂O₂, MW 267.11 g/mol) in which the carboxyl group of 2,6-dichlorobenzoic acid is esterified with phenol. The compound belongs to the broader family of chlorinated aromatic esters that have been systematically investigated as antimycobacterial prodrug candidates [1]. Key physicochemical parameters include a computed LogP of 4.21, a boiling point of 395.3 °C at 760 mmHg, a density of 1.357 g/cm³, and a topological polar surface area (TPSA) of 26.3 Ų . Commercially, the compound is available at purities of 0.95 and 0.99, with packaging options ranging from 0.1 kg to 1000 kg .

Why Phenyl 2,6-Dichlorobenzoate Cannot Be Simply Replaced by Its Free Acid or Shorter-Chain Ester Analogs


In-class compounds within the 2,6-dichlorobenzoate series are not functionally interchangeable because the alkoxy substituent (phenyl, hexyl, or propyl) directly governs both antimycobacterial potency and enzymatic activation kinetics. Systematic head-to-head testing has demonstrated that phenyl esters confer significantly higher activity against Mycobacterium tuberculosis than the corresponding free acid (p < 0.005), while the propyl ester fails to achieve statistical significance over the free acid [1]. Furthermore, the liberated free acid possesses the lowest pKa (1.69) among all structural series tested, a property that cannot be replicated by the 3,5-dichloro positional isomer (pKa 3.46) or the 4-chloro analog (pKa 3.97) [1]. These quantitative differences in bioactivation efficiency and acid strength mean that substituting phenyl 2,6-dichlorobenzoate with a generic alternative—even a closely related ester or positional isomer—will yield a measurably different pharmacological profile.

Phenyl 2,6-Dichlorobenzoate: Quantitative Head-to-Head Evidence for Differentiated Scientific Selection


Superior Antimycobacterial Activity of Phenyl Ester Versus the Parent 2,6-Dichlorobenzoic Acid

In a systematic evaluation of benzoate ester prodrugs against M. tuberculosis, the phenyl ester of the 2,6-dichlorobenzoate series exhibited significantly higher antimycobacterial activity than the corresponding free acid (2,6-dichlorobenzoic acid). Statistical analysis across all benzoyl substitution series confirmed that phenyl esters as a class outperformed their parent acids with p < 0.005 [1]. The free acid pKa of 1.69 (the lowest among all tested series: 3,5-dinitro – 2.77; 3,5-dichloro – 3.46; 4-nitro – 3.42; 4-chloro – 3.97; benzoic acid – 4.20) [2] ensures that at physiological pH the liberated acid remains predominantly ionized, which may influence target engagement. These data establish that the phenyl ester prodrug form is not merely a solubilized version of the free acid but a functionally superior entity for antimycobacterial applications.

Antimycobacterial prodrugs Tuberculosis Ester bioactivation

Esterification with Phenyl Group Confers Activity Advantage Over Propyl Ester, Which Fails to Reach Significance

Within the 2,6-dichlorobenzoate series, the choice of alkoxy group is decisive for antimycobacterial potency. The phenyl ester achieves statistically significant activity enhancement over the free acid (p < 0.005), whereas the propyl ester does not yield a statistically significant improvement [1]. This intra-series differentiation means that the propyl 2,6-dichlorobenzoate cannot be considered an equipotent substitute for the phenyl ester. The hexyl ester also achieves significance (p < 0.0005), but its higher lipophilicity may alter solubility and formulation characteristics relative to the phenyl analog [1].

Prodrug design Ester SAR Mycobacterium tuberculosis

Distinctive pKa of Liberated 2,6-Dichlorobenzoic Acid (1.69) Enables Differentiation from Positional Isomer Series

Upon enzymatic hydrolysis by mycobacterial esterases, phenyl 2,6-dichlorobenzoate liberates 2,6-dichlorobenzoic acid, which has a predicted pKa of 1.69 [1]. This value is the lowest among all six structural series tested—substantially lower than the 3,5-dichloro positional isomer series (pKa 3.46) and the 4-chloro analog (pKa 3.97) [1]. At physiological pH (~7.4), the 2,6-dichlorobenzoic acid will be >99.999% ionized, whereas the 3,5-dichloro isomer will be ~99.99% ionized and the 4-chloro analog ~99.96% ionized. Although the study did not find a direct correlation between pKa and MIC across all series, the extreme acid strength of the 2,6-dichloro substitution pattern represents a physicochemically distinct starting point for further medicinal chemistry optimization [1].

Acid strength Prodrug activation SAR

Distinct Lipophilicity Window (LogP 4.21) Balances Membrane Permeability and Aqueous Handling in Prodrug Design

Phenyl 2,6-dichlorobenzoate has a computed LogP (XLogP) of 4.21 . This value places it in a lipophilicity range that is intermediate between the shorter-chain propyl ester (expected LogP ~3.0–3.5) and the longer-chain hexyl ester (expected LogP >5.0). The MDPI Pharmaceuticals study demonstrated that both phenyl and hexyl esters are efficiently hydrolyzed by mycobacterial enzymes to liberate the active free acid, but the phenyl ester's more balanced lipophilicity may offer advantages for aqueous solubility and formulation relative to the hexyl analog, which showed the strongest significance (p < 0.0005) but at the cost of higher lipophilicity [1]. The calculated TPSA of 26.3 Ų further supports adequate passive membrane permeability while maintaining sufficient polarity for enzymatic recognition .

Lipophilicity ADME Prodrug optimization

Commercially Available at Defined High Purity Grades (95% and 99%) with Scalable Packaging for Research-to-Development Transition

Phenyl 2,6-dichlorobenzoate is commercially supplied at two defined purity tiers—95% and 99%—with packaging options spanning 0.1 kg, 1 kg, and 1000 kg . This contrasts with many closely related analogs such as 2,6-dichlorophenyl 2,6-dichlorobenzoate (CAS 71463-49-5) or propyl 2,6-dichlorobenzoate, for which standardized purity specifications and bulk packaging are less consistently documented across major supplier platforms . The availability of a 99% purity grade is critical for applications requiring high batch-to-batch reproducibility, such as in vivo pharmacokinetic studies or enzyme kinetics assays, where trace impurities from lower-purity material could confound bioactivation measurements.

Chemical procurement Purity specification Scale-up

Phenyl 2,6-Dichlorobenzoate: Evidence-Backed Application Scenarios Derived from Quantitative Differentiation Data


Antimycobacterial Prodrug Screening Cascades Requiring Statistically Validated Ester Bioactivation

The statistically significant enhancement of antimycobacterial activity of the phenyl ester over the free acid (p < 0.005) [1] makes this compound a preferred candidate for Mycobacterium tuberculosis prodrug screening workflows. Unlike the propyl ester, which failed to achieve statistical significance, phenyl 2,6-dichlorobenzoate provides a validated starting point for structure-activity relationship (SAR) studies where enzymatic hydrolysis by mycobacterial esterases is a critical activation step.

Medicinal Chemistry Programs Targeting Maximal Acid Strength of the Active Metabolite

With a liberated free acid pKa of 1.69—the lowest among all six structural series tested (difference of 1.77 pKa units vs. the 3,5-dichloro positional isomer) [1]—phenyl 2,6-dichlorobenzoate is uniquely suited for drug discovery programs where the target engagement or pharmacokinetic profile depends on a highly ionized carboxylate moiety at physiological pH. This extreme acid strength cannot be replicated by mono-chloro or 3,5-dichloro analogs.

ADME Screening Panels Requiring a Balanced Lipophilicity-LogP Profile

The computed LogP of 4.21 positions phenyl 2,6-dichlorobenzoate in an experimentally advantageous lipophilicity window relative to the shorter-chain propyl ester (LogP ~3.0–3.5) and the more lipophilic hexyl ester (LogP >5.0) [1]. Coupled with confirmed activation by mycobacterial enzymes , this compound is appropriate for permeability–solubility–metabolic stability screening cascades where balanced physicochemical properties are essential.

Process Chemistry Scale-Up Leveraging Documented High-Purity Bulk Availability

The documented availability of phenyl 2,6-dichlorobenzoate at 99% purity in packaging up to 1000 kg [1] supports seamless transition from discovery-stage synthesis (mg to g scale) to preclinical development (kg scale). This procurement-grade differentiation is critical for CROs and pharmaceutical development teams requiring batch-to-batch consistency in GLP toxicology or formulation studies.

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